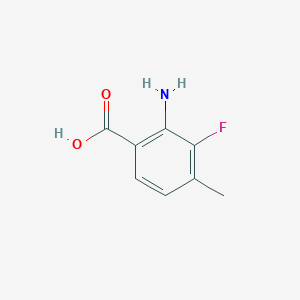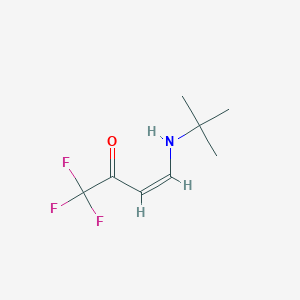
1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a trifluoromethyl group and an isopropyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of alkylated or acylated benzodiazole derivatives.
Applications De Recherche Scientifique
1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropyl group may contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Propan-2-yl)-1H-1,3-benzodiazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Lacks the isopropyl group, affecting its biological activity and solubility.
Uniqueness
1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12F3N3 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H12F3N3/c1-6(2)17-9-4-3-7(15)5-8(9)16-10(17)11(12,13)14/h3-6H,15H2,1-2H3 |
Clé InChI |
JJPNMPTUEKCZQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


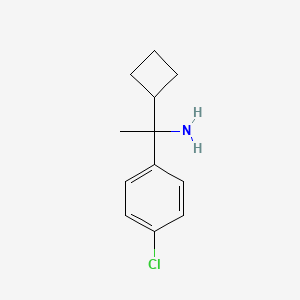

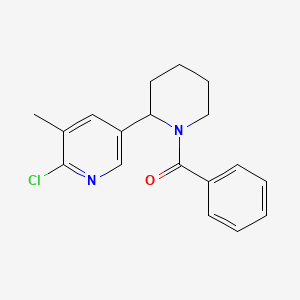


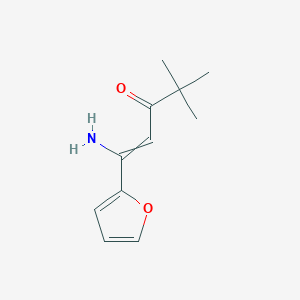


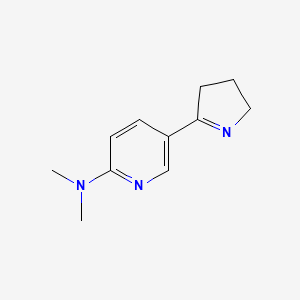
![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
